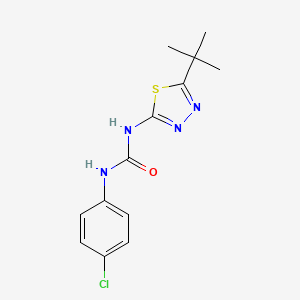
1-ベンジル-1,2,3,4-テトラヒドロイソキノリン
説明
(RS)-1-benzyl-1,2,3,4-tetrahydroisoquinoline is a benzyltetrahydroisoquinoline. It is a conjugate base of a 1-benzyl-1,2,3,4-tetrahydroisoquinolin-2-ium.
1-Benzyl-1, 2, 3, 4-tetrahydroisoquinoline, also known as 1BNTIQ or (R, S)-tetrahydrobenzylisoquinoline, belongs to the class of organic compounds known as benzylisoquinolines. These are organic compounds containing an isoquinoline to which a benzyl group is attached. 1-Benzyl-1, 2, 3, 4-tetrahydroisoquinoline is considered to be a practically insoluble (in water) and relatively neutral molecule. 1-Benzyl-1, 2, 3, 4-tetrahydroisoquinoline has been primarily detected in cerebrospinal fluid. Within the cell, 1-benzyl-1, 2, 3, 4-tetrahydroisoquinoline is primarily located in the membrane (predicted from logP).
科学的研究の応用
医薬品化学
1-ベンジル-1,2,3,4-テトラヒドロイソキノリンは、天然物の大きなグループであるイソキノリンアルカロイドの一種です . これらの化合物は、その多様な生物学的活性により、科学界で大きな注目を集めています .
生物学的活性
これらの化合物は、さまざまな感染病原体および神経変性疾患に対して、多様な生物学的活性を持っています . これにより、新しい治療法や療法の開発において貴重な存在となります。
新規アナログの開発
1,2,3,4-テトラヒドロイソキノリン(THIQ)ヘテロ環状骨格は、強力な生物学的活性を有する新規THIQアナログの開発につながりました . これらのアナログは、さまざまな研究分野や医学分野で利用できます。
構造-活性相関(SAR)研究
THIQアナログの生物学的可能性、その構造-活性相関(SAR)、およびその作用機序は、多くの研究の対象となっています . これらの研究は、これらの化合物の構造における変化が、どのように生物学的活性を影響するのかを理解するのに役立ちます。
抗菌性
新規化合物が合成され、8種類の病原性細菌株に対するその抗菌性が評価されました . これは、これらの化合物が細菌感染症の治療に利用できる可能性を示しています。
生化学分析
Biochemical Properties
1-Benzyl-1,2,3,4-tetrahydroisoquinoline plays a significant role in biochemical reactions, particularly in the oxidation of dopamine. It strongly potentiates monoamine oxidase (MAO)-dependent dopamine oxidation, leading to impaired dopamine release . This compound interacts with various enzymes and proteins, including MAO and dopamine transporters, resulting in enhanced dopamine catabolism and free radical production . These interactions contribute to the neurotoxic effects of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline.
Cellular Effects
1-Benzyl-1,2,3,4-tetrahydroisoquinoline has profound effects on various cell types and cellular processes. It induces cell death via apoptosis and elevates the level of pro-apoptotic proteins such as Bax while decreasing the concentration of anti-apoptotic proteins like Bcl-xl . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it disturbs the behavioral and biochemical effects of l-DOPA in dopaminergic neurons, leading to altered dopamine and serotonin metabolism .
Molecular Mechanism
The molecular mechanism of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with dopamine transporters and MAO. It inhibits dopamine storage and enhances dopamine catabolism through a MAO-dependent oxidative pathway . This results in the production of free radicals and subsequent cell death. Additionally, 1-Benzyl-1,2,3,4-tetrahydroisoquinoline inhibits the activity of catechol-O-methyltransferase (COMT), further affecting dopamine metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline change over time. Acute administration of this compound leads to a significant decrease in dopamine concentration in brain regions such as the substantia nigra and striatum . Multiple treatments result in the development of tolerance to its dopamine-depressing effect, while the impairment of dopamine synthesis persists . This indicates that the compound’s stability and degradation play a crucial role in its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline vary with different dosages in animal models. Single and multiple administrations of this compound at doses of 25 and 50 mg/kg significantly affect dopamine and serotonin metabolism in the rat brain . Higher doses lead to more pronounced neurotoxic effects, including impaired locomotor activity and increased oxidative stress . These findings highlight the importance of dosage in determining the compound’s toxic and adverse effects.
Metabolic Pathways
1-Benzyl-1,2,3,4-tetrahydroisoquinoline is involved in several metabolic pathways, primarily affecting dopamine metabolism. It enhances the rate of dopamine catabolism through the oxidative MAO-dependent pathway, leading to increased levels of dopamine metabolites such as homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC) . Additionally, it inhibits the COMT-dependent O-methylation pathway, further disrupting dopamine metabolism .
Transport and Distribution
Within cells and tissues, 1-Benzyl-1,2,3,4-tetrahydroisoquinoline is transported and distributed via dopamine transporters . It can be taken up by neurons and accumulates in dopaminergic structures, leading to impaired dopamine storage and release . This compound’s localization and accumulation are crucial for its neurotoxic effects.
Subcellular Localization
1-Benzyl-1,2,3,4-tetrahydroisoquinoline is localized in specific subcellular compartments, particularly in dopaminergic neurons . It affects the activity and function of these neurons by impairing dopamine storage and enhancing dopamine catabolism . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles.
特性
IUPAC Name |
1-benzyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-2-6-13(7-3-1)12-16-15-9-5-4-8-14(15)10-11-17-16/h1-9,16-17H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYCIFUZSUMAAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70864898 | |
| Record name | 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70864898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004087 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
19716-56-4 | |
| Record name | 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19716-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydro-1-(phenylmethyl)isoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019716564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19716-56-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140739 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70864898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-TETRAHYDRO-1-(PHENYLMETHYL)ISOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4S06GK4KN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004087 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[(6-methoxy-1,3-benzothiazol-2-yl)amino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1217818.png)

![1-[3,5-Bis(1-hydroxyethyl)phenyl]ethanol](/img/structure/B1217820.png)


![2-amino-4-(2-ethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1217823.png)

![2-Oxabicyclo[3.2.1]octan-3-one,1,8,8-trimethyl-](/img/structure/B1217827.png)

![[(2R,3R,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B1217830.png)




